(5-Phenylisoxazol-3-yl)acetonitrile

Overview

Description

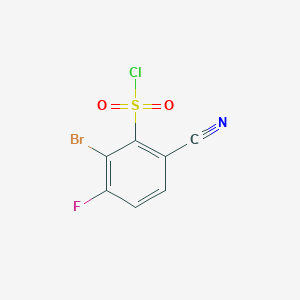

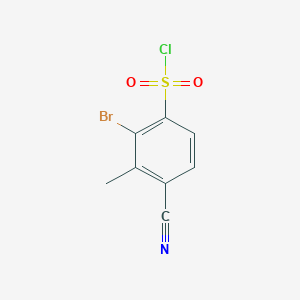

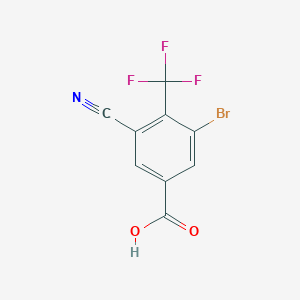

“(5-Phenylisoxazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 35221-98-8 . It has a molecular weight of 184.2 and is typically in solid form . The compound contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 triple bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aliphatic), and 1 Isoxazole .

Molecular Structure Analysis

The molecular structure of “(5-Phenylisoxazol-3-yl)acetonitrile” is represented by the Inchi Code: 1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 . This indicates that the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“(5-Phenylisoxazol-3-yl)acetonitrile” is a solid compound . It has a molecular weight of 184.2 .Scientific Research Applications

Drug Discovery

(5-Phenylisoxazol-3-yl)acetonitrile is a versatile chemical compound that finds applications in drug discovery. Isoxazole, a five-membered heterocyclic moiety found in this compound, is commonly found in many commercially available drugs . This makes it a valuable tool in the field of drug discovery .

Material Synthesis

This compound exhibits remarkable properties that make it useful in the synthesis of various materials. Its unique chemical structure can contribute to the development of new materials with enhanced properties.

Catalysis Studies

(5-Phenylisoxazol-3-yl)acetonitrile can also be used in catalysis studies. Its unique chemical properties can help in understanding the mechanisms of various catalytic reactions and in the development of more efficient catalysts.

Synthetic Routes to Isoxazoles

This compound can be used in the development of metal-free synthetic routes for the synthesis of isoxazoles . This is particularly important as most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The development of alternate metal-free synthetic routes can address the disadvantages associated with metal-catalyzed reactions .

Anticancer Drug Design

The compound can be used in the design of anticancer drugs . Its unique chemical structure can be leveraged to develop drugs that can target cancer cells more effectively.

Nanocatalysis

(5-Phenylisoxazol-3-yl)acetonitrile can also find application in the field of nanocatalysis . Its unique properties can contribute to the development of more efficient nanocatalysts.

Safety and Hazards

The safety data sheet for “(5-Phenylisoxazol-3-yl)acetonitrile” indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with care, and protective measures such as wearing protective gloves, clothing, and eye/face protection should be taken . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(5-Phenylisoxazol-3-yl)acetonitrile” and similar compounds could involve the development of new eco-friendly synthetic strategies . Given the drawbacks of metal-catalyzed reactions, there is a need for alternate metal-free synthetic routes . This could potentially lead to more efficient and sustainable methods for synthesizing isoxazole compounds .

properties

IUPAC Name |

2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICUKMIASXFMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652794 | |

| Record name | (5-Phenyl-1,2-oxazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenylisoxazol-3-yl)acetonitrile | |

CAS RN |

35221-98-8 | |

| Record name | (5-Phenyl-1,2-oxazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.